molecular formula C40H55N9O11S B12301338 gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine

gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine

Cat. No.: B12301338
M. Wt: 870.0 g/mol
InChI Key: QUCFVNGGGFLOES-UHFFFAOYSA-N
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Description

Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine is a complex peptide compound with a unique structure that includes multiple amino acids and a methylsulphonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The methylsulphonyl group is introduced through specific reagents and conditions that ensure its proper incorporation without affecting the peptide backbone.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process includes the use of high-purity reagents and solvents, as well as stringent purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The peptide bonds and side chains can be reduced under specific conditions.

    Substitution: The amino acid side chains can participate in substitution reactions, particularly at the histidyl and lysyl residues.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulphonyl group can yield sulfone derivatives, while reduction can lead to the formation of reduced peptides with altered side chains.

Scientific Research Applications

Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of amino acids and the presence of the methylsulphonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C40H55N9O11S

Molecular Weight

870.0 g/mol

IUPAC Name

5-[[1-[[1-[[6-amino-1-[(1-carboxy-2-phenylethyl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[(2-amino-4-methylsulfonylbutanoyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H55N9O11S/c1-61(59,60)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58)

InChI Key

QUCFVNGGGFLOES-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Origin of Product

United States

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